N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound featuring a 1,2,4-oxadiazole ring, a nitro group, and a methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions:
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent due to the presence of the 1,2,4-oxadiazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The 1,2,4-oxadiazole ring can interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,3,4-oxadiazole: Known for its use in pharmaceuticals and materials science.
Uniqueness
N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in other oxadiazole derivatives .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-24-10-9-18-14-8-7-13(11-15(14)21(22)23)17-19-16(20-25-17)12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJJTSIEXOVHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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